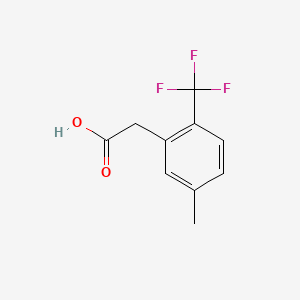

5-Methyl-2-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)7(4-6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEQVNCETMDPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and Chemical Identity

5-Methyl-2-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative. The presence of both a lipophilic trifluoromethyl group and a methyl group on the phenyl ring, combined with the acidic carboxyl group, suggests a molecule with distinct physicochemical characteristics that can influence its reactivity, solubility, and biological activity. Such fluorinated organic acids are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, including enhanced metabolic stability and binding affinity.[1]

This guide will systematically detail the essential physical properties of this compound. For properties where specific experimental values are not publicly documented, we will provide robust, step-by-step protocols for their determination, empowering researchers to generate reliable data in their own laboratories.

Molecular Structure and Basic Information

A fundamental understanding of a molecule begins with its structure and basic identifiers.

| Property | Value | Source |

| IUPAC Name | 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid | N/A |

| CAS Number | 1017778-27-6 | [2][3] |

| Molecular Formula | C₁₀H₉F₃O₂ | [2] |

| Molecular Weight | 218.18 g/mol | [2] |

| Hazard Identification | Irritant | [2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="CH₂", fontcolor="#202124"]; "C8" [label="C", fontcolor="#202124"]; "O1" [label="O", fontcolor="#EA4335"]; "O2" [label="OH", fontcolor="#EA4335"]; "C9" [label="CH₃", fontcolor="#202124"]; "C10" [label="CF₃", fontcolor="#34A853"];"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1";

"C1" -- "C7"; "C2" -- "C10"; "C5" -- "C9";

"C7" -- "C8"; "C8" -- "O1" [style=double]; "C8" -- "O2"; }

Caption: Molecular Structure of this compound.

Physicochemical Properties: Knowns and Unknowns

A comprehensive understanding of a compound's physical properties is paramount for its application in drug development, influencing everything from formulation to bioavailability.

| Property | Value | Experimental Protocol |

| Melting Point | Data not available | Section 3.1 |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | Section 3.2 |

| pKa | Data not available | Section 3.3 |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Solubility is a crucial parameter, especially in drug development, as it directly impacts absorption and bioavailability.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Isothermal Shake-Flask Solubility Workflow.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.[4]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.[5][6]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.[4]

Caption: Potentiometric Titration Workflow for pKa.

Conclusion and Future Directions

This technical guide has synthesized the available information for this compound and provided a clear and actionable framework for the experimental determination of its key physical properties. The protocols outlined herein are based on established, reliable methodologies that will yield high-quality, reproducible data essential for advancing research and development involving this compound. The generation of this experimental data is a critical next step for the scientific community and will undoubtedly facilitate the rational design of future experiments and applications for this and related molecules.

References

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

Sources

- 1. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metbio.net [metbio.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)phenylacetic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (-CF3), in particular, is a privileged moiety known to significantly modulate a compound's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of 5-Methyl-2-(trifluoromethyl)phenylacetic acid, a valuable building block in the synthesis of complex organic molecules. While specific biological applications for this particular isomer are not yet extensively documented in publicly available literature, its structural motifs are prevalent in a range of biologically active compounds. This document will therefore focus on its chemical synthesis, characterization, and the broader context of its potential utility in drug discovery and development, drawing upon established principles and analogous chemical systems.

Physicochemical Properties and Structure

This compound is a solid organic compound with the following key identifiers:

| Property | Value | Reference |

| CAS Number | 1017778-27-6 | [1][2] |

| Molecular Formula | C₁₀H₉F₃O₂ | [2] |

| Molecular Weight | 218.17 g/mol | [1] |

| Appearance | Solid | [1] |

The chemical structure of this compound is characterized by a phenylacetic acid core. The phenyl ring is substituted at the 2-position with a trifluoromethyl group and at the 5-position with a methyl group.

Caption: Chemical structure of this compound.

Synthesis Strategies

Proposed Synthetic Pathway: Suzuki Coupling

This strategy leverages the coupling of a suitable boronic acid or ester with an appropriate halo-aromatic compound.

Caption: Proposed Suzuki coupling pathway for the synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar transformations and serves as a starting point for experimental design.[3]

Step 1: Synthesis of Methyl 5-Methyl-2-(trifluoromethyl)phenylacetate

-

To a dry, argon-purged flask, add 2-bromo-4-methyl-1-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), and a phosphine ligand like tri(1-naphthyl)phosphine (0.04 eq).

-

Add a suitable solvent, for example, tetrahydrofuran (THF).

-

To this mixture, add methyl 2-bromoacetate (1.2 eq) and a base, such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 5-methyl-2-(trifluoromethyl)phenylacetate in a mixture of a suitable solvent (e.g., methanol or THF) and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide (2-3 eq), and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.2 - 7.6 | Multiplet |

| -CH₂- | ~3.7 | Singlet |

| -CH₃ | ~2.4 | Singlet |

| -COOH | >10 | Broad Singlet |

Note: The exact chemical shifts of the aromatic protons will depend on the coupling patterns determined by the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | >170 |

| Aromatic C-CF₃ | 125 - 135 (quartet, J(C-F) ≈ 30-40 Hz) |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic CH | 120 - 135 |

| -CF₃ | ~125 (quartet, J(C-F) > 270 Hz) |

| -CH₂- | ~40 |

| -CH₃ | ~20 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid and trifluoromethyl groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C-F stretch (trifluoromethyl) | 1100 - 1350 | Strong |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 218. A prominent fragment would be the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a fragment at m/z 173.

Relevance in Drug Discovery and Medicinal Chemistry

The trifluoromethylphenylacetic acid scaffold is a key component in numerous biologically active molecules. The trifluoromethyl group is known to enhance several key properties of drug candidates:

-

Increased Lipophilicity: The -CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to a longer biological half-life of the drug.

-

Enhanced Binding Affinity: The electronegativity and steric bulk of the -CF₃ group can lead to stronger and more specific interactions with biological targets.

Given these properties, this compound is a promising starting material for the synthesis of novel therapeutic agents, particularly in areas where these characteristics are desirable, such as in the development of anti-inflammatory drugs, central nervous system agents, and kinase inhibitors.

Safety and Handling

Based on available safety data for this and structurally related compounds, this compound should be handled with care in a laboratory setting.

-

Hazards: It is classified as an irritant, causing skin, eye, and respiratory tract irritation.

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical entity with significant potential as a building block in organic synthesis, particularly for the development of new pharmaceuticals. This guide has provided a framework for its synthesis, predicted its key characterization data, and highlighted the importance of its structural features in medicinal chemistry. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid at BMRB. [Link]

-

Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. [Link]

-

Oakwood Chemical. 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. [Link]

-

SpectraBase. 2-(Trifluoromethyl)phenylacetic acid - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid. [Link]

-

ResearchGate. EI mass spectra of phenylacetic acid | Download Scientific Diagram. [Link]

-

PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

-

Spectroscopy. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]rylates)

Sources

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

5-Methyl-2-(trifluoromethyl)phenylacetic acid, identified by its CAS Number 1017778-27-6 , is a specialized aromatic carboxylic acid that has garnered significant interest within the pharmaceutical and agrochemical research sectors.[1][2] Its unique molecular architecture, featuring both a methyl and a trifluoromethyl group on the phenyl ring, imparts a distinct set of physicochemical properties that are highly advantageous for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and critical role in drug discovery.

The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established tactic in medicinal chemistry to enhance the therapeutic potential of drug candidates.[3] This highly electronegative moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately leading to more effective and safer therapeutics. The presence of the methyl group further allows for fine-tuning of the molecule's steric and electronic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 1017778-27-6 | |

| Molecular Formula | C10H9F3O2 | |

| Molecular Weight | 218.17 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for specific batches.

Synthesis and Mechanistic Insights

Conceptual Synthesis Workflow

The synthesis of fluorinated phenylacetic acids often commences from appropriately substituted benzene derivatives.[4][5] A general conceptual workflow is outlined below. The causality behind the choice of reactions lies in the reliable and high-yielding nature of these transformations in constructing the phenylacetic acid scaffold.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on analogous syntheses described in the patent literature for similar compounds.[4][5] This protocol should be considered illustrative and requires optimization and validation in a laboratory setting.

Step 1: Benzylic Bromination of 1-Methyl-4-(trifluoromethyl)benzene

-

Rationale: This initial step introduces a reactive handle at the benzylic position, which is crucial for the subsequent introduction of the acetic acid moiety. N-Bromosuccinimide (NBS) is a preferred reagent for selective benzylic bromination under radical initiation conditions.

-

Procedure:

-

To a solution of 1-methyl-4-(trifluoromethyl)benzene in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

The crude product, 1-(bromomethyl)-4-(trifluoromethyl)benzene, can be purified by distillation or chromatography.

-

Step 2: Cyanation of 1-(Bromomethyl)-4-(trifluoromethyl)benzene

-

Rationale: The introduction of a nitrile group via nucleophilic substitution of the bromide provides a precursor that can be readily hydrolyzed to the desired carboxylic acid.

-

Procedure:

-

Dissolve the 1-(bromomethyl)-4-(trifluoromethyl)benzene in a polar aprotic solvent such as DMSO or DMF.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) and stir the mixture at an elevated temperature.

-

Monitor the reaction until the starting material is consumed.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield 2-(4-(trifluoromethyl)phenyl)acetonitrile.

-

Step 3: Hydrolysis of 2-(4-(Trifluoromethyl)phenyl)acetonitrile

-

Rationale: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Procedure (Acidic Hydrolysis):

-

Reflux the 2-(4-(trifluoromethyl)phenyl)acetonitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

-

Continue heating until the reaction is complete.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic extract, dry, and evaporate the solvent. The crude this compound can be purified by recrystallization.

-

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. The trifluoromethylphenylacetic acid scaffold is a key component in a number of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[6]

While a specific marketed drug directly synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are present in various developmental and approved drugs. For instance, fluorinated phenylacetic acids are crucial intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[4] One of the most well-known drugs in this class, Sitagliptin, utilizes a trifluorophenylacetic acid derivative in its synthesis.[4][5]

The rationale for using this particular building block lies in the ability of the trifluoromethyl group to enhance metabolic stability and the potency of the final drug molecule.[3]

Potential Signaling Pathways and Mechanisms of Action

The mechanism of action of drugs derived from trifluoromethyl-containing phenylacetic acids is diverse and depends on the overall structure of the final molecule. For example, in the case of NSAIDs, the phenylacetic acid moiety is often responsible for inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins that mediate inflammation and pain.

For DPP-4 inhibitors like Sitagliptin, the trifluorophenyl group plays a crucial role in binding to the active site of the DPP-4 enzyme, leading to its inhibition. This, in turn, increases the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The following diagram illustrates a generalized concept of how a drug derived from this scaffold might interact with a biological target.

Caption: Generalized interaction of a drug candidate with its biological target.

Conclusion

This compound is a strategically important building block for the synthesis of novel therapeutic agents. Its unique substitution pattern provides medicinal chemists with a powerful tool to modulate the properties of drug candidates, leading to improved efficacy and safety profiles. The continued exploration of this and related fluorinated intermediates will undoubtedly contribute to the discovery and development of the next generation of innovative medicines.

References

- Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid. US8835679B2.

-

Chem-Impex. 2-(Trifluoromethyl)phenylacetic acid. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. CN102603646B.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

- Google Patents. Preparation method of 2, 4,5-trifluoro phenylacetic acid. CN104418727A.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

"5-Methyl-2-(trifluoromethyl)phenylacetic acid" molecular weight

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)phenylacetic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry, drug development, and materials science. The document elucidates the core molecular attributes of the compound, with a primary focus on its molecular weight and physicochemical properties. It further explores the profound influence of the trifluoromethyl (CF3) group on the molecule's characteristics, such as metabolic stability and lipophilicity, which are critical in the design of bioactive molecules.[1][2] This guide details potential synthetic pathways, discusses key chemical reactions, and presents a robust protocol for its analytical characterization to ensure identity and purity. By synthesizing technical data with practical insights, this paper serves as an essential resource for professionals leveraging this versatile chemical building block in their research and development endeavors.

Core Molecular Attributes

This compound is a specialized organic compound valued as a key intermediate in the synthesis of complex molecules.[3] Its structural features—a phenylacetic acid core substituted with both a methyl and a trifluoromethyl group—confer unique properties that are highly sought after in pharmaceutical and agrochemical research.[1][2][4]

Chemical Identity and Structure

-

Systematic Name: 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid

-

Molecular Formula: C₁₀H₉F₃O₂

The structure consists of a benzene ring substituted at position 1 with a carboxymethyl group (-CH₂COOH), at position 2 with a trifluoromethyl group (-CF₃), and at position 5 with a methyl group (-CH₃).

Caption: Chemical Structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties determine the compound's behavior in both laboratory and biological settings. The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.

| Property | Value | Source |

| Molecular Weight | 218.17 g/mol | [7] |

| Physical Form | Solid | [7] |

| Purity | ≥97% (Typical) | [7] |

| Molecular Formula | C₁₀H₉F₃O₂ | - |

| CAS Number | 1017778-27-6 | [5][6] |

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The inclusion of a trifluoromethyl (-CF₃) group in organic molecules is a widely adopted strategy in medicinal chemistry to enhance drug-like properties. Its effects are pleiotropic, influencing everything from metabolic stability to target binding affinity.[1]

Expertise & Causality: The CF₃ group is a strong electron-withdrawing substituent. This electronic effect deactivates the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes—a common pathway for drug clearance. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life. Furthermore, the high lipophilicity of the CF₃ group can enhance a molecule's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[1][2] These combined properties make trifluoromethylated building blocks like this compound highly valuable for developing more robust and effective therapeutic agents.[1][3]

Caption: Influence of the Trifluoromethyl Group on Molecular Properties.

Synthesis and Reactivity

Synthetic Considerations

The synthesis of fluorinated phenylacetic acids often involves multi-step processes. While specific routes for this compound are proprietary, general methodologies for analogous compounds provide insight. Patented processes for similar structures, such as 2,4,5-trifluorophenylacetic acid, often start from fluorinated benzene derivatives.[8][9] A common strategy involves the reaction of a substituted fluorobenzene with an acetylating agent, followed by further chemical transformations to introduce the acetic acid moiety.[8][9]

Chemical Reactivity

The reactivity of this compound is primarily dictated by its carboxylic acid group. This functional group serves as a versatile handle for a variety of chemical transformations essential for drug development and materials science.

-

Amidation: The carboxylic acid can be readily converted to amides by reacting with amines in the presence of a coupling agent (e.g., DCC, EDC). This is a cornerstone reaction in the synthesis of many pharmaceuticals.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acid chloride intermediate yields the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The aromatic ring, being electron-deficient due to the CF₃ group, can participate in nucleophilic aromatic substitution reactions under specific conditions.[1]

Protocol: Analytical Characterization for Identity and Purity Verification

Trustworthiness through Self-Validation: To ensure the quality and reliability of experimental results, rigorous analytical characterization of starting materials is paramount. The following protocol outlines a standard workflow to confirm the identity and purity of a batch of this compound.

Step-by-Step Workflow

-

Visual Inspection:

-

Procedure: Visually inspect the sample for physical form and color.

-

Expected Outcome: A white to off-white solid, consistent with supplier specifications.[7]

-

-

Solubility Test:

-

Procedure: Test solubility in common laboratory solvents (e.g., Methanol, DMSO, Chloroform) to determine appropriate solvents for subsequent analyses.

-

Rationale: Establishes the right conditions for NMR and HPLC analysis.

-

-

Mass Spectrometry (MS):

-

Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid) and analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

-

Causality: This technique ionizes the molecule, allowing for the direct measurement of its mass-to-charge ratio. It is the definitive method for confirming the molecular weight.

-

Expected Outcome: A prominent peak at m/z = 217.16, corresponding to the deprotonated molecule [M-H]⁻. The calculated exact mass confirms the molecular formula and weight of 218.17 g/mol .

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Procedure: Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Causality: NMR provides detailed information about the chemical structure. ¹H NMR confirms the number and environment of protons, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR is crucial for verifying the presence and integrity of the CF₃ group. The resulting spectra should be consistent with the expected structure.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Procedure: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% TFA). Analyze the sample using a UV detector.

-

Causality: HPLC separates the main compound from any impurities. The area of the primary peak relative to the total area of all peaks provides a quantitative measure of purity.

-

Expected Outcome: A major peak corresponding to the target compound, with a purity level meeting or exceeding the required specification (e.g., >97%).

-

Caption: Workflow for Analytical Verification of the Compound.

Conclusion

This compound, with a definitive molecular weight of 218.17 g/mol , stands out as a highly valuable and versatile building block for scientific research and development.[7] Its utility is primarily driven by the strategic incorporation of a trifluoromethyl group, which imparts desirable physicochemical properties crucial for the creation of advanced pharmaceuticals and agrochemicals.[1][2] This guide has provided a detailed examination of its core attributes, the scientific rationale for its use, and a robust framework for its analytical validation. A thorough understanding of these technical details empowers researchers to effectively leverage this compound in the synthesis of novel molecules with enhanced performance characteristics.

References

- 5-Fluoro-2-methylphenylacetic acid.MySkinRecipes.

- This compound.CymitQuimica.

- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.Ningbo Inno Pharmchem Co., Ltd.

- (R)-(+)-α-Methoxy-a-(trifluoromethyl)phenylacetic acid [Optical Resolv.Chem-Impex.

- 2-(Trifluoromethyl)phenylacetic acid.Chem-Impex.

- 1017778-27-6|2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid.BLDpharm.

- 1017778-27-6 Cas No. | this compound.Apollo Scientific.

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-Fluoro-2-methylphenylacetic acid [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1017778-27-6|2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]

- 6. 1017778-27-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 9. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 5-Methyl-2-(trifluoromethyl)phenylacetic acid for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 5-Methyl-2-(trifluoromethyl)phenylacetic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), notably Celecoxib.[1] Given the critical role of solubility in drug discovery and development, from ensuring reliable in vitro assay results to influencing bioavailability, a thorough understanding of this compound's behavior in various solvent systems is paramount.[2][3] This document will delve into the predicted physicochemical properties of this compound, its anticipated solubility profile based on structurally related molecules, and detailed, field-proven protocols for experimentally determining its solubility.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its structural and physicochemical properties. For this compound, the key features influencing its solubility are the phenylacetic acid backbone, the methyl group, and the trifluoromethyl group.

| Property | Predicted Influence on Solubility |

| Molecular Weight | The molecular weight of this compound is approximately 220.18 g/mol . Generally, higher molecular weight can be associated with lower solubility in aqueous media. |

| pKa | The carboxylic acid moiety imparts acidic properties to the molecule. The pKa is predicted to be around 4, similar to other phenylacetic acids.[4] This means that the compound's solubility will be highly dependent on the pH of the aqueous medium. At pH values above the pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate anion. |

| LogP | The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule. A higher LogP generally correlates with lower aqueous solubility and higher solubility in nonpolar organic solvents. |

| Trifluoromethyl Group | The -CF3 group is a strong electron-withdrawing group and is known to increase the lipophilicity of a molecule.[5] This functional group is expected to decrease the aqueous solubility of this compound compared to its non-fluorinated analog. |

| Methyl Group | The methyl group is a small, nonpolar alkyl group that will also contribute to a slight increase in lipophilicity and a corresponding decrease in aqueous solubility. |

Predicted Solubility Profile

Aqueous Solubility

Based on the physicochemical properties discussed above, this compound is expected to have low aqueous solubility , particularly at acidic pH where the carboxylic acid is in its neutral form. The drug Celecoxib, for which this compound is a precursor, is practically insoluble in water.[1][6] While the precursor is a smaller molecule, the presence of the lipophilic trifluoromethyl and methyl groups suggests poor partitioning into water.

In contrast, the related compound 2-(Trifluoromethyl)phenylacetic acid is described as "very soluble" in water, which may seem contradictory.[4] This highlights the subtle interplay of functional groups. The absence of the methyl group in this analog may allow for more favorable hydration of the molecule. For this compound, it is reasonable to predict that its aqueous solubility will be significantly lower than that of 2-(Trifluoromethyl)phenylacetic acid.

The aqueous solubility is expected to increase significantly at pH values above its pKa (approximately 4) due to the formation of the more soluble carboxylate salt.

Organic Solvent Solubility

The presence of the trifluoromethyl group generally enhances solubility in organic solvents.[5] We can infer the likely solubility behavior from data on Celecoxib, which is freely soluble in methanol and soluble in ethanol.[1] A study on Celecoxib also demonstrated its solubility in a range of organic solvents, with the following trend at 298.15 K (25 °C): ethyl acetate > acetonitrile > methanol > isopropanol > butanol > toluene.

Therefore, this compound is predicted to be soluble to freely soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate. Its solubility is likely to be lower in less polar solvents like toluene.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water (pH < 4) | Poorly soluble | Lipophilic nature of the trifluoromethyl and methyl groups; neutral form of the carboxylic acid. |

| Water (pH > 6) | Moderately to freely soluble | Formation of the more soluble carboxylate salt. |

| Methanol | Soluble to freely soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid. Inferred from Celecoxib data.[1] |

| Ethanol | Soluble | Polar protic solvent. Inferred from Celecoxib data.[1] |

| Ethyl Acetate | Soluble to freely soluble | Polar aprotic solvent. Inferred from Celecoxib solubility trends. |

| Acetonitrile | Soluble | Polar aprotic solvent. Inferred from Celecoxib solubility trends. |

| Toluene | Slightly soluble | Nonpolar aromatic solvent. Inferred from Celecoxib solubility trends. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The choice of method depends on the required throughput and the desired type of solubility data: thermodynamic or kinetic.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement.[3] The shake-flask method is the most reliable technique for determining this value.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Add an excess of solid this compound to a series of glass vials. An excess is confirmed by the visible presence of undissolved solid throughout the experiment.

-

Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents) to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2] The time to reach equilibrium can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[3]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the suspension using a syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant.

-

Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

-

Kinetic Solubility Determination (Nephelometric Method)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a solution of the compound in an organic solvent (typically DMSO).[2] Nephelometry, which measures the turbidity of a solution by detecting scattered light, is a common readout for this assay.[7][8]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The concentration at which precipitation occurs, detected as an increase in turbidity, is determined.

Sources

- 1. pmda.go.jp [pmda.go.jp]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. bmglabtech.com [bmglabtech.com]

A Guide to the Spectral Analysis of 5-Methyl-2-(trifluoromethyl)phenylacetic acid

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 5-Methyl-2-(trifluoromethyl)phenylacetic acid (CAS 1017778-27-6), a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer an in-depth predictive analysis. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for researchers and drug development professionals engaged in its synthesis and characterization. This guide includes hypothetical experimental protocols, data interpretation, and visual aids to facilitate a comprehensive understanding of its structural properties.

Introduction and Molecular Structure

This compound is an aromatic carboxylic acid featuring two key substituents on the phenyl ring: a methyl group at the 5-position and a trifluoromethyl group at the 2-position. The molecular formula is C₁₀H₉F₃O₂ and it has a molecular weight of 218.18 g/mol [1]. The trifluoromethyl group, a powerful electron-withdrawing group and bioisostere for other functionalities, significantly influences the electronic environment of the aromatic ring and the acidity of the carboxylic acid moiety. The methyl group, an electron-donating group, provides a contrasting electronic effect.

The accurate characterization of this molecule is paramount for confirming its identity and purity in any research or development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide the necessary tools for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects on chemical shifts.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals: three in the aromatic region, one for the methylene (-CH₂) group, one for the methyl (-CH₃) group, and a broad singlet for the carboxylic acid proton.

-

Aromatic Protons (H-3, H-4, H-6) : The three protons on the phenyl ring will appear in the downfield region (typically δ 7.0-8.0 ppm). The strong electron-withdrawing effect of the ortho-CF₃ group will significantly deshield the H-3 proton, pushing it furthest downfield. The H-4 and H-6 protons will be influenced by both the -CF₃ and -CH₃ groups, leading to complex splitting patterns, likely appearing as a doublet and a doublet of doublets, respectively.

-

Methylene Protons (-CH₂) : These protons are adjacent to both the aromatic ring and the carboxylic acid group. They are expected to appear as a singlet around δ 3.7-4.0 ppm.

-

Methyl Protons (-CH₃) : The protons of the methyl group attached to the aromatic ring will resonate as a singlet in the upfield region, anticipated around δ 2.4 ppm.

-

Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically δ 10-13 ppm, and its position can be concentration-dependent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display ten unique carbon signals, consistent with the molecular structure.

-

Carboxyl Carbon (-COOH) : Expected to be the most downfield signal (excluding the CF₃ carbon's quartet), appearing around δ 175-180 ppm.

-

Aromatic Carbons : Six distinct signals are expected in the δ 120-140 ppm range. The carbons attached to the -CF₃ (C-2) and -CH₃ (C-5) groups, along with the carbon bearing the acetic acid moiety (C-1), will be quaternary and show distinct chemical shifts. The carbon of the trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF)[2].

-

Methylene Carbon (-CH₂) : This signal is anticipated around δ 40-45 ppm.

-

Methyl Carbon (-CH₃) : The methyl carbon should appear in the upfield region, around δ 20-22 ppm.

-

Trifluoromethyl Carbon (-CF₃) : This carbon will be significantly influenced by the attached fluorine atoms and will appear as a quartet in the region of δ 120-130 ppm with a large C-F coupling constant.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ ppm) | Assignment |

| ~11.5 (s, 1H, broad) | -COOH |

| ~7.6 (d, 1H) | Ar-H |

| ~7.4 (dd, 1H) | Ar-H |

| ~7.3 (d, 1H) | Ar-H |

| ~3.8 (s, 2H) | -CH₂- |

| ~2.4 (s, 3H) | -CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans will be required.

Caption: Workflow for NMR Spectral Acquisition and Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, the aromatic ring, and the trifluoromethyl group.

Predicted IR Absorption Bands

-

O-H Stretch : A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C-H Stretches : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- and -CH₃ groups will be just below 3000 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is predicted to be in the range of 1700-1725 cm⁻¹.

-

C=C Stretches : Aromatic ring C=C stretching vibrations will give rise to several medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretches : The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad, strong) | O-H stretch (Carboxylic Acid) |

| ~3050 (medium) | Aromatic C-H stretch |

| ~2950 (medium) | Aliphatic C-H stretch |

| ~1710 (strong, sharp) | C=O stretch (Carboxylic Acid) |

| 1450-1600 (medium) | Aromatic C=C stretch |

| 1100-1350 (very strong) | C-F stretch (-CF₃) |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation : Place a small amount (a few milligrams) of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan : Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum and Fragmentation

Under Electron Ionization (EI), the molecular ion peak (M⁺˙) is expected at an m/z of 218. The fragmentation is likely to proceed through several key pathways:

-

Loss of the Carboxyl Group : A common fragmentation for carboxylic acids is the loss of the -COOH radical (45 Da), leading to a significant fragment ion at m/z 173.

-

Alpha-Cleavage : Cleavage of the bond between the aromatic ring and the methylene group can lead to the formation of a tropylium-like ion or other rearranged species.

-

Loss of Trifluoromethyl Group : The C-C bond between the aromatic ring and the CF₃ group can cleave, resulting in the loss of a ·CF₃ radical (69 Da) from the molecular ion or subsequent fragments. The fragmentation of trifluoromethyl-substituted aromatic compounds often involves complex rearrangements[3].

-

Formation of Acylium Ion : Loss of a hydroxyl radical (·OH, 17 Da) can form an acylium ion at m/z 201.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This guide presents a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, derived from fundamental principles and comparison with analogous structures, provides a robust baseline for the characterization of this compound. The provided hypothetical protocols offer a standardized approach for acquiring high-quality experimental data. This comprehensive spectral guide serves as a valuable resource for scientists working on the synthesis, purification, and application of this and related fluorinated molecules, ensuring confidence in their structural assignments.

References

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]

-

Redka, M. O., et al. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the cornerstone of reproducible and reliable research. The compound of interest is systematically known by its IUPAC name: 2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid .[1] While this formal designation provides unambiguous structural information, a variety of synonyms and alternative names may be encountered in literature and commercial listings.

It is crucial to distinguish this compound from its isomers and other structurally similar molecules, as even minor positional changes of the methyl and trifluoromethyl groups on the phenyl ring can significantly alter its chemical reactivity and biological activity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid[1] |

| CAS Number | 1017778-27-6 |

| Molecular Formula | C₁₀H₉F₃O₂ |

| SMILES | CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O[1] |

Physicochemical Properties: The "Why" Behind the "What"

The physicochemical properties of a molecule are not merely data points; they are critical determinants of its behavior in both chemical reactions and biological systems. The presence of the trifluoromethyl (-CF₃) group, in particular, imparts a unique electronic and steric signature to 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid.

Table 2: Physicochemical Characteristics

| Property | Value | Significance in Application |

| Molecular Weight | 218.17 g/mol | Essential for stoichiometric calculations in synthesis and for understanding molecular interactions. |

| Melting Point | 117°C to 120°C[1] | A key indicator of purity and provides guidance for reaction temperature and formulation development. |

| Appearance | White to off-white solid | Important for material handling and quality control. |

| pKa (Predicted) | ~3.9 | The acidity of the carboxylic acid group is influenced by the electron-withdrawing trifluoromethyl group, affecting its reactivity and solubility in different pH environments. |

| LogP (Predicted) | ~3.1 | The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability—a desirable trait in drug candidates. |

The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect acidifies the carboxylic acid proton, making it more reactive in esterification and amidation reactions. Furthermore, the lipophilicity imparted by the -CF₃ group is a well-established strategy in drug design to improve a molecule's ability to cross cellular membranes and reach its biological target.

Synthesis and Reaction Pathways

Understanding the synthesis of 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid is fundamental for its efficient utilization and for the design of novel derivatives. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic logic can be inferred from established organic chemistry principles. A plausible and commonly employed retrosynthetic approach is outlined below.

Caption: Retrosynthetic analysis of 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid.

A common synthetic route would likely involve the following key transformations:

-

Bromination of the Benzylic Position: Starting with 1-methyl-4-(trifluoromethyl)benzene, a free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator would selectively introduce a bromine atom at the benzylic position.

-

Cyanation and Hydrolysis: The resulting benzyl bromide can then be converted to the corresponding nitrile via nucleophilic substitution with a cyanide salt. Subsequent hydrolysis of the nitrile under acidic or basic conditions would yield the desired carboxylic acid.

-

Alternative Carboxylation: An alternative to the cyanation-hydrolysis sequence is the formation of a Grignard reagent from the benzyl bromide, followed by carboxylation with carbon dioxide.

Experimental Protocol: Illustrative Hydrolysis of the Ester Precursor

This protocol outlines a general procedure for the hydrolysis of an ethyl ester precursor to the final carboxylic acid product.

-

Dissolution: Dissolve ethyl 2-(5-methyl-2-(trifluoromethyl)phenyl)acetate (1 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Saponification: Add an excess of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

This self-validating system includes in-process controls (TLC/HPLC monitoring) to ensure the reaction proceeds to completion before quenching, thereby maximizing yield and purity.

Applications in Research and Drug Development

The true value of 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid lies in its application as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethylphenylacetic acid scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.

The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.

While specific biological activities for 2-(5-Methyl-2-(trifluoromethyl)phenyl)acetic acid itself are not widely reported, its structural motifs are present in molecules targeting a variety of biological pathways. Phenylacetic acid derivatives are known to interact with a range of enzymes and receptors, and the specific substitution pattern of this compound makes it an attractive starting point for the development of novel inhibitors or modulators.

Sources

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)phenylacetic acid for Advanced Research

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, application, and chemical nature of 5-Methyl-2-(trifluoromethyl)phenylacetic acid. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide field-proven insights and contextual understanding of this valuable synthetic building block.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a phenylacetic acid core, which provides a key reactive handle for synthetic transformations, a trifluoromethyl group that significantly modifies its electronic properties and metabolic stability, and a methyl group that influences its steric profile and lipophilicity.

Molecular Structure

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

Comprehensive experimental data for this specific molecule is not widely published. The following table includes known identifiers and estimated properties based on expert analysis and read-across from structurally similar compounds, such as 2-(Trifluoromethyl)phenylacetic acid. This approach is standard practice for preliminary assessment in the absence of complete data.

| Property | Value | Source / Rationale |

| CAS Number | 1017778-27-6 | Matrix Scientific[1] |

| Molecular Formula | C₁₀H₉F₃O₂ | CymitQuimica[2] |

| Molecular Weight | 218.17 g/mol | CymitQuimica[2] |

| Physical Form | Solid (Off-white) | CymitQuimica[2], Analog Data[3] |

| Melting Point | ~95 - 105 °C (estimated) | Read-across from 2-(Trifluoromethyl)phenylacetic acid (98-100 °C)[3] |

| pKa | ~4.0 (estimated) | Read-across from 2-(Trifluoromethyl)phenylacetic acid (4.08)[3] |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Very soluble in water. | Assumed based on structure and analog data[3] |

Section 2: The Role of Structural Motifs in Medicinal Chemistry

The utility of this compound in drug discovery stems from the combined influence of its constituent parts. Understanding these contributions is key to leveraging this reagent effectively.

Caption: Influence of key structural motifs on molecular properties.

The trifluoromethyl group is a bioisostere for various functionalities and is prized in medicinal chemistry for its ability to enhance metabolic stability, increase binding affinity, and improve membrane permeability by increasing lipophilicity.[4][5] The carboxylic acid of the phenylacetic acid core provides a reliable point for synthetic elaboration, most commonly through amide bond formation, a cornerstone of drug development.[6][7]

Section 3: Hazard Identification and Safety Protocols

As no specific, verified MSDS is publicly available for this compound, this hazard assessment is based on the GHS classifications of structurally related trifluoromethylated phenylacetic acids.[4][8] It is imperative to handle this compound with the assumption that it possesses these hazards.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory) | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[4]

-

Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection : Wear nitrile or neoprene gloves inspected for integrity before use. A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection : If dust is generated outside of a fume hood, a NIOSH-approved N95 (or better) particulate respirator is required.

-

General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]

Storage and Incompatibility

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Incompatible Materials : Keep away from strong oxidizing agents and strong bases, which can induce vigorous and potentially hazardous reactions.[4]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 2-4 cupfuls of water to drink. Seek immediate medical attention.[3]

Section 4: Application in Synthetic Chemistry: A Workflow Example

A primary application of this reagent is in the synthesis of amide derivatives for lead optimization in drug discovery. The following protocol details a standard amide coupling reaction.

Protocol: Amide Coupling with Benzylamine

This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents, a common and effective method for forming amide bonds.

Methodology:

-

Reagent Preparation : To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent Addition : Dissolve the starting material in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). The choice of solvent is critical; DCM is preferable for ease of removal, while DMF offers better solubility for more polar substrates.

-

Activator Addition : Add HOBt (1.1 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms a highly reactive O-acylisourea intermediate, which is then converted to the more stable HOBt ester, minimizing side reactions.

-

Amine Addition : Add the amine (e.g., Benzylamine, 1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq). The base is essential to neutralize the hydrochloride salt of the amine (if used as a salt) and the HCl generated from the EDC reagent.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 4-16 hours).

-

Aqueous Workup :

-

Dilute the reaction mixture with additional DCM or Ethyl Acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or saturated NH₄Cl solution) to remove excess base and unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting acid and HOBt, and finally with brine to remove residual water.

-

The causality of this sequence is to ensure all water-soluble components are thoroughly removed, simplifying the final purification.

-

-

Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure amide.

Caption: Experimental workflow for a standard amide coupling reaction.

Section 5: Toxicological Profile and Environmental Fate

-

Toxicology : Specific toxicological data (e.g., LD₅₀) for this compound are not available. However, based on related structures, the compound is presumed to be an irritant to the skin, eyes, and respiratory system.[3][8] The toxicological properties have not been fully investigated, and the compound should be handled as if it were hazardous.[3]

-

Environmental Fate : Data on persistence, degradability, and bioaccumulation are not available. As a standard precaution, do not allow the material to enter drains or waterways. All waste should be collected and disposed of according to regulations.

Section 6: Disposal and Regulatory Information

-

Disposal : Dispose of this chemical and its container through a licensed professional waste disposal service.[4] Do not dispose of it with household waste or into the sewer system. Contaminated packaging should be treated as the chemical itself.

-

Regulatory Status : This compound is intended for research and development use only. It is not listed on major international chemical inventories like TSCA (USA) or EINECS (Europe), indicating its status as a specialty chemical for laboratory synthesis.

References

-

Guan, B. et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science. [Link]

-

Guan, B. et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Wikimedia Commons. [Link]

-

ResearchGate. Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. [Link]

-

Capot Chemical. MSDS of 4-(Trifluoromethylthio)phenylacetic Acid. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587. [Link]

-

Panga, J. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Trifluoromethylphenylacetic Acid Derivatives

Abstract

The incorporation of the trifluoromethyl (CF3) group into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by trifluoromethylphenylacetic acid derivatives. We will delve into their roles as anti-inflammatory, anticancer, and neuroprotective agents, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their therapeutic discovery pipelines.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group (CF3) is a powerful bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] When appended to a phenylacetic acid scaffold, the resulting derivatives become versatile building blocks for a wide array of bioactive compounds.[1][2] These derivatives have been successfully utilized as intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds.[1][2][4][5] This guide will explore the key biological activities of these derivatives, providing both the theoretical framework and practical methodologies for their investigation.

Anti-inflammatory Activity

Trifluoromethylphenylacetic acid derivatives have shown significant promise as anti-inflammatory agents.[2] Their mechanism of action often involves the modulation of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB).

Mechanism of Action: COX Inhibition and NF-κB Suppression